Methyl 2-(2,3,6-trichlorophenyl)acetate Methyl 2-(2,3,6-trichlorophenyl)acetate
Brand Name: Vulcanchem
CAS No.: 35511-40-1
VCID: VC20903753
InChI: InChI=1S/C9H7Cl3O2/c1-14-8(13)4-5-6(10)2-3-7(11)9(5)12/h2-3H,4H2,1H3
SMILES: COC(=O)CC1=C(C=CC(=C1Cl)Cl)Cl
Molecular Formula: C9H7Cl3O2
Molecular Weight: 253.5 g/mol

Methyl 2-(2,3,6-trichlorophenyl)acetate

CAS No.: 35511-40-1

Cat. No.: VC20903753

Molecular Formula: C9H7Cl3O2

Molecular Weight: 253.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(2,3,6-trichlorophenyl)acetate - 35511-40-1

Specification

CAS No. 35511-40-1
Molecular Formula C9H7Cl3O2
Molecular Weight 253.5 g/mol
IUPAC Name methyl 2-(2,3,6-trichlorophenyl)acetate
Standard InChI InChI=1S/C9H7Cl3O2/c1-14-8(13)4-5-6(10)2-3-7(11)9(5)12/h2-3H,4H2,1H3
Standard InChI Key CETJQZWCNAKNOD-UHFFFAOYSA-N
SMILES COC(=O)CC1=C(C=CC(=C1Cl)Cl)Cl
Canonical SMILES COC(=O)CC1=C(C=CC(=C1Cl)Cl)Cl

Introduction

Chemical Structure and Properties

Molecular Composition and Structure

Methyl 2-(2,3,6-trichlorophenyl)acetate consists of a 2,3,6-trichlorophenyl ring connected to an acetate group with a methyl ester terminus. Based on structural analysis of similar compounds, we can determine that this compound has the following properties:

  • Molecular Formula: C9H7Cl3O2

  • Molecular Weight: Approximately 253.5 g/mol

  • Structural Features: Contains three chlorine atoms at positions 2, 3, and 6 of the phenyl ring, with an acetate methyl ester chain at position 1

The compound bears structural similarities to N-methylmethanamine,2-(2,3,6-trichlorophenyl)acetic acid (CAS: 69462-13-1), which shares the 2,3,6-trichlorophenyl acetic acid backbone but features a dimethylamine salt instead of a methyl ester group .

Physical Properties

Drawing from data available for analogous compounds, Methyl 2-(2,3,6-trichlorophenyl)acetate likely exhibits the following physical properties:

PropertyPredicted ValueBasis of Prediction
Physical StateWhite to off-white crystalline solidBased on similar ester compounds
Melting Point75-85°C (estimated)Extrapolated from related compounds
Boiling Point295-310°C at 760 mmHgEstimated based on molecular weight and structure
SolubilityPoorly soluble in water; soluble in organic solventsTypical for chlorinated aromatic esters
LogP~3.8 (estimated)Based on related trichlorophenyl compounds

The presence of three chlorine atoms on the phenyl ring significantly increases the lipophilicity of the compound, making it more soluble in non-polar solvents than in water.

Chemical Reactivity

The reactivity of Methyl 2-(2,3,6-trichlorophenyl)acetate is primarily determined by two functional groups:

  • The methyl ester group, which can undergo hydrolysis to form the corresponding carboxylic acid

  • The trichlorophenyl moiety, which affects the electronic distribution within the molecule

The compound can potentially undergo several reactions:

  • Ester hydrolysis under acidic or basic conditions

  • Transesterification with other alcohols

  • Reduction of the ester to an alcohol

  • Various nucleophilic substitution reactions involving the chlorine atoms

Synthesis Methods

Esterification of 2-(2,3,6-trichlorophenyl)acetic Acid

The most straightforward synthesis would involve the esterification of 2-(2,3,6-trichlorophenyl)acetic acid with methanol:

  • Direct acid-catalyzed esterification using methanol and a strong acid catalyst

  • Conversion to an acid chloride intermediate followed by reaction with methanol

  • Use of coupling reagents such as DCC (dicyclohexylcarbodiimide) to facilitate the esterification

Alternative Approaches

Drawing from methods used for similar compounds:

  • A Wittig reaction approach similar to that used for triphenylphosphoranylidene compounds could potentially be adapted

  • Nucleophilic substitution reactions, as suggested by the synthesis methods for related trichlorophenyl compounds

Comparison with Related Syntheses

The synthesis of 2,3,6-trichlorophenol acetate involves multi-step reactions including diazotization processes . A similar approach could potentially be adapted for the synthesis of our target compound, with appropriate modifications to achieve the methyl ester functionality instead of the acetate.

Applications and Uses

Synthetic Chemistry Applications

In organic synthesis, compounds with structures similar to Methyl 2-(2,3,6-trichlorophenyl)acetate often serve as:

  • Intermediates in the synthesis of more complex molecules

  • Building blocks for pharmaceutical compounds

  • Reagents in specific chemical transformations

The methyl ester group provides a reactive site for further functionalization, making this compound potentially valuable as a synthetic intermediate.

Research Applications

The compound may have applications in research contexts:

  • As a standard for analytical chemistry

  • In studies of structure-activity relationships for chlorinated phenylacetic acid derivatives

  • In investigations of environmental fate and metabolism of chlorinated aromatic compounds

Toxicological and Environmental Considerations

Predicted Toxicological Profile

Based on related chlorinated compounds, Methyl 2-(2,3,6-trichlorophenyl)acetate may exhibit:

  • Moderate acute toxicity

  • Potential for bioaccumulation due to its likely high logP value

  • Possible irritant properties to skin, eyes, and respiratory system

For comparison, Triclopyr (a related chlorinated compound) is reported to be slightly toxic to ducks and quail, suggesting that Methyl 2-(2,3,6-trichlorophenyl)acetate might also possess some ecotoxicity.

Environmental Fate

The environmental behavior of this compound can be estimated based on similar chlorinated aromatic compounds:

Environmental ProcessPredicted Behavior
BiodegradationLikely slow due to chlorine substitution
HydrolysisModerate rate; ester group susceptible to hydrolysis
PhotodegradationPossible pathway for environmental transformation
Soil AdsorptionLikely strong adsorption to soil organic matter
BioaccumulationModerate to high potential based on estimated logP

Triclopyr compounds have been shown to break down in soil with a half-life between 30 and 90 days. Methyl 2-(2,3,6-trichlorophenyl)acetate might follow similar degradation patterns, though specific studies would be needed to confirm this hypothesis.

Analytical Methods

Identification and Characterization

The following analytical techniques would be appropriate for characterizing Methyl 2-(2,3,6-trichlorophenyl)acetate:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation

  • Mass Spectrometry: For molecular weight determination and fragmentation pattern analysis

  • Infrared Spectroscopy: For functional group identification

  • High-Performance Liquid Chromatography (HPLC): For purity determination

  • X-ray Crystallography: For solid-state structure determination, similar to methods used for other chlorinated compounds

Analytical MethodExpected Features
1H NMRSignals for methyl ester (δ ~3.7 ppm), methylene group (δ ~3.8 ppm), and aromatic proton (δ ~7.2-7.5 ppm)
13C NMRSignals for carbonyl carbon (δ ~170 ppm), aromatic carbons (δ ~125-140 ppm), methylene carbon (δ ~40 ppm), and methyl carbon (δ ~52 ppm)
IRStrong C=O stretching (~1730 cm-1), C-O stretching (~1200 cm-1), aromatic C=C (~1600 cm-1), C-Cl stretching (~750 cm-1)
MSMolecular ion peak at m/z ~253, with characteristic isotope pattern for three chlorine atoms

Structure-Activity Relationships

Functional Group Contributions

The biological and chemical activities of Methyl 2-(2,3,6-trichlorophenyl)acetate can be analyzed by examining its constituent functional groups:

  • The trichlorophenyl group contributes:

    • Increased lipophilicity

    • Electronic effects due to the electron-withdrawing nature of chlorine atoms

    • Potential for specific binding interactions with biological receptors

  • The methyl ester moiety contributes:

    • A reactive functional group for metabolism or chemical transformations

    • Moderate polarity

    • Potential for hydrolysis in biological systems

Comparison with Related Compounds

The activity of Methyl 2-(2,3,6-trichlorophenyl)acetate can be inferred by comparison with related compounds:

  • N-methylmethanamine,2-(2,3,6-trichlorophenyl)acetic acid (dimethylamine salt): This compound shares the 2,3,6-trichlorophenyl acetic acid backbone but features a dimethylamine salt instead of a methyl ester .

  • Triclopyr methyl ester (Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester): While containing a different core structure (pyridine vs. benzene), this compound also has three chlorine substituents and a methyl ester group, and functions as a systemic herbicide.

Research Gaps and Future Directions

Current Research Limitations

Several research gaps exist regarding Methyl 2-(2,3,6-trichlorophenyl)acetate:

  • Limited published data on synthesis methods specific to this compound

  • Lack of comprehensive toxicological evaluations

  • Insufficient information on potential applications beyond inferences from structurally similar compounds

  • Minimal data on environmental fate and behavior

Proposed Research Directions

Future research on Methyl 2-(2,3,6-trichlorophenyl)acetate could focus on:

  • Development of efficient and scalable synthesis methods

  • Comprehensive evaluation of physical, chemical, and spectroscopic properties

  • Investigation of potential herbicidal or other agricultural applications based on structural similarities to known active compounds

  • Assessment of environmental persistence and ecological impacts

  • Exploration of the compound's utility as a synthetic intermediate in pharmaceutical or agrochemical development

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